![molecular formula C9H14N2O B12869458 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrole ring and an isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the ring system imparts unique chemical properties, making it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a butyl-substituted pyrrole with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: Base catalysts like triethylamine
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Green chemistry approaches: Using environmentally benign solvents and reagents to minimize waste and improve sustainability.
化学反应分析
Types of Reactions
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
科学研究应用
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. Pathways involved may include:
Inhibition of enzyme activity: By binding to the active site or allosteric sites.
Modulation of receptor function: By acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
3-Butyl-4H-pyrrolo[3,2-d]isoxazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazole: Without the butyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its specific substitution pattern, which can enhance its stability and reactivity compared to its analogs. The butyl group can also improve its lipophilicity, potentially increasing its bioavailability in medicinal applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-butyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-8-7-5-6-10-9(7)12-11-8/h10H,2-6H2,1H3 |
InChI 键 |
DTPXCNOUGGOUKX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NOC2=C1CCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


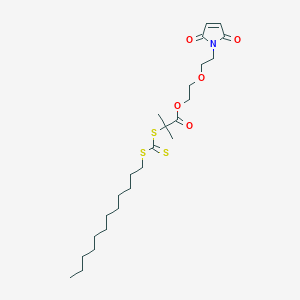
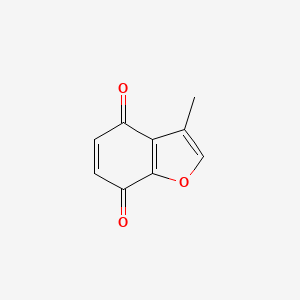

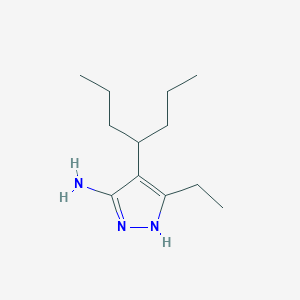
![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
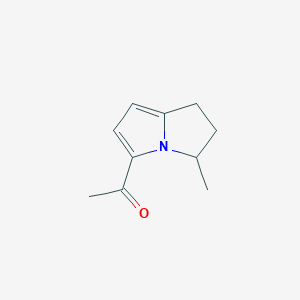
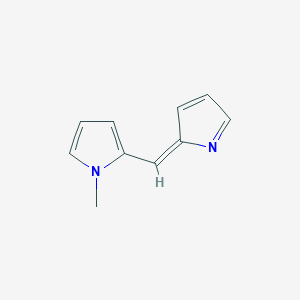
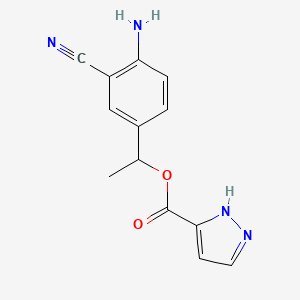
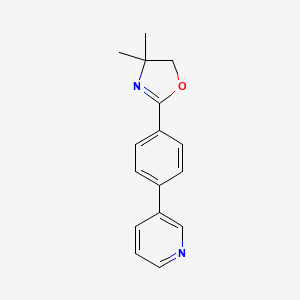


![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
